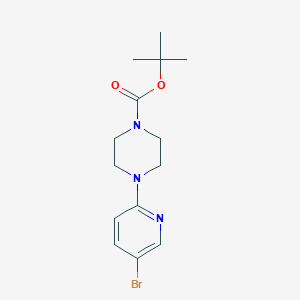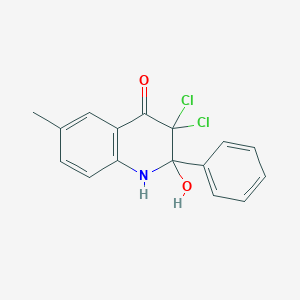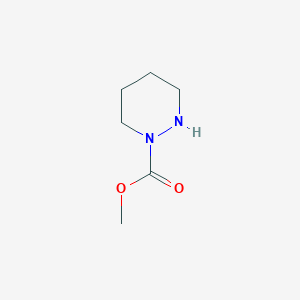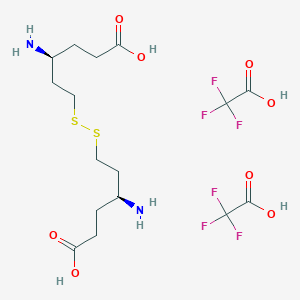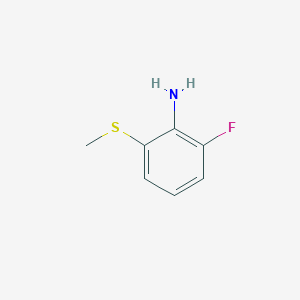
2-Fluoro-6-(methylsulfanyl)aniline
Descripción general
Descripción
2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(methylsulfanyl)aniline is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that results in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-6-(methylsulfanyl)aniline has been shown to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, resulting in the death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Fluoro-6-(methylsulfanyl)aniline in lab experiments is its cost-effectiveness. The synthesis method of this compound is relatively simple, making it a cost-effective method for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells, making it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Fluoro-6-(methylsulfanyl)aniline. One of the future directions is to study its potential as a drug candidate for various types of cancer. This compound has been shown to have anti-cancer properties, and further studies could lead to the development of new cancer treatments. Another future direction is to study the mechanism of action of this compound further. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Finally, future studies could focus on optimizing the synthesis method of this compound to increase yields and reduce costs.
In conclusion, 2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Further studies could lead to the development of new cancer treatments and a better understanding of the mechanism of action.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(methylsulfanyl)aniline has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Propiedades
Número CAS |
144851-60-5 |
|---|---|
Nombre del producto |
2-Fluoro-6-(methylsulfanyl)aniline |
Fórmula molecular |
C7H8FNS |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-fluoro-6-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
Clave InChI |
RSYJRZBBTNYMNJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1N)F |
SMILES canónico |
CSC1=CC=CC(=C1N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

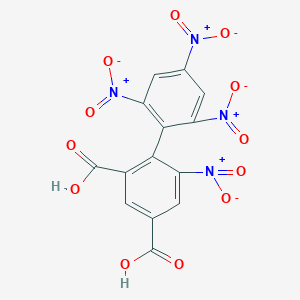
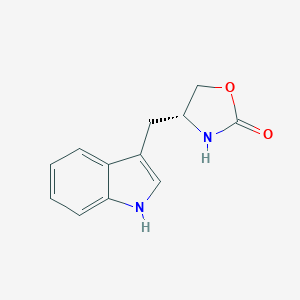
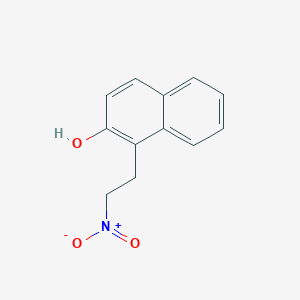
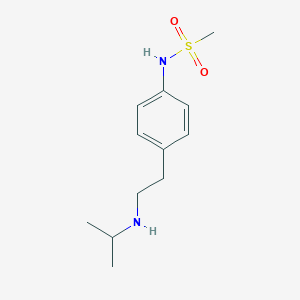
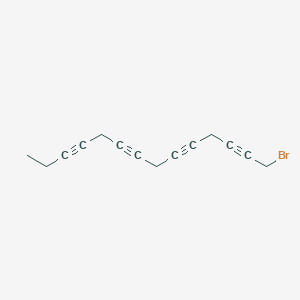
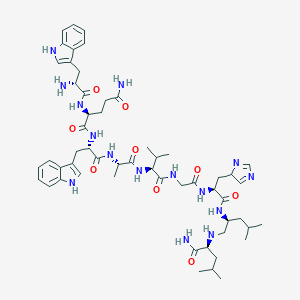
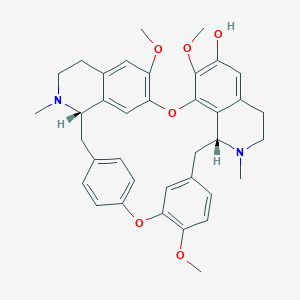
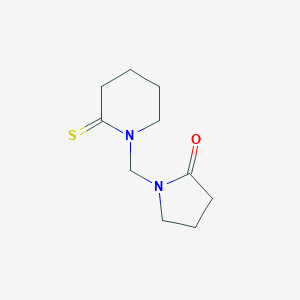
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
